5-chloro-2-fluoro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFN |
|---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
5-chloro-2-fluoro-1H-indole |
InChI |
InChI=1S/C8H5ClFN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
InChI Key |
IGZAGWFBNMNPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 Fluoro 1h Indole and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Conversely, the presence of electron-withdrawing halogen atoms can facilitate nucleophilic substitution reactions.
Common electrophilic substitution reactions for indole derivatives include:
Nitration: Using reagents like concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) at the C3 position.
Halogenation: Reagents such as sulfuryl chloride (SO₂Cl₂) or N-bromosuccinimide (NBS) can introduce additional halogen atoms, typically at the C3 position. chemcess.com
Acylation: Friedel-Crafts acylation can introduce an acyl group at C3. chemcess.com
In derivatives such as 5-chloro-2-(4-fluorophenyl)-1H-indole, electrophilic substitution, like nitration, occurs at the C3 position due to the ring's electron-rich character. The presence of electron-withdrawing groups on the indole ring can sometimes necessitate longer reaction times for fluorination. researchgate.net
Nucleophilic Aromatic Substitution (NAS): While less common for the indole ring itself, the presence of strong electron-withdrawing groups and a suitable leaving group can enable nucleophilic aromatic substitution. For instance, in derivatives like 5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione, the electron-deficient aromatic ring undergoes nucleophilic substitution at the C4 and C6 positions. vulcanchem.com The chlorine atom at the C5 position of the indole ring can also be displaced by nucleophiles under specific conditions.
Reactions Involving Halogen Substituents (Chlorine and Fluorine)
The chlorine and fluorine atoms on the 5-chloro-2-fluoro-1H-indole ring are not merely passive substituents; they actively participate in a range of chemical transformations.
Reactions of the Chlorine Substituent: The chlorine atom at the C5 position is particularly susceptible to nucleophilic aromatic substitution (SNA_r) under specific conditions. This reactivity allows for the introduction of a variety of functional groups. For example, in 5-chloro-2-(4-fluorophenyl)-1H-indole, the C5-chloro group can be substituted with hydroxyl (-OH) or amino (-NH₂) groups using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Furthermore, the C5-chloro substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It can participate in reactions like the Suzuki-Miyaura coupling with aryl boronic acids to form C-C bonds, leading to the synthesis of 5-aryl-indole derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorine Substitution (Hydroxylation) | NaH, DMF, 120°C | 5-Hydroxy-2-(4-fluorophenyl)-1H-indole | 68% | |
| Suzuki Coupling | PdCl₂, K₂CO₃, DMF, 140°C | 5-Aryl-2-(4-fluorophenyl)-1H-indole | 81% |
Reactions of the Fluorine Substituent: The fluorine atom, particularly at the C2 position, is generally less reactive as a leaving group in nucleophilic substitution compared to chlorine due to the strength of the C-F bond. However, its high electronegativity significantly influences the electronic properties of the indole ring. In some contexts, fluorine on an indole ring can be displaced by other nucleophiles under appropriate conditions. beilstein-journals.org The presence of fluorine can also direct metallation reactions. For instance, N-protected indoles can undergo lithiation at the C2 position, a process influenced by substituents on the ring. wikipedia.orgbeilstein-journals.org Recent methods have also demonstrated the palladium-catalyzed C-H fluorovinylation of indoles at the C2 position, showcasing a modern approach to functionalizing this site. rsc.org
Reactivity of the Pyrrole (B145914) Nitrogen (1H-Indole)
The nitrogen atom of the indole ring, while not basic like a typical amine, possesses an acidic proton (N-H). wikipedia.org This proton can be abstracted by strong bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) to generate a nucleophilic N-anion. mdpi.comnih.gov This indolide anion can then react with various electrophiles, allowing for functionalization at the nitrogen center.
Common reactions involving the pyrrole nitrogen include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form N-alkylindoles. chemcess.commdpi.com
N-Arylation: Coupling with aryl halides, often under base-promoted SNAr conditions, to yield N-arylindoles. nih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce N-sulfonylindoles, which are useful as protecting groups and for further synthetic transformations. mdpi.com
These N-functionalization reactions are highly efficient for a wide range of substituted indoles, including those with halogen and trifluoromethyl groups. mdpi.com
| Starting Material | Reagent | Base/Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-chloro-2-(trifluoromethyl)-1H-indole | Methyl Iodide (MeI) | K₂CO₃ | 3-chloro-1-methyl-2-(trifluoromethyl)-1H-indole | 97% | mdpi.com |
| 3-chloro-2-(trifluoromethyl)-1H-indole | Benzyl Bromide (BnBr) | K₂CO₃ | 1-benzyl-3-chloro-2-(trifluoromethyl)-1H-indole | 80% | mdpi.com |
| 2-(trifluoromethyl)-1H-indole | Tosyl Chloride (TsCl) | NaH/DMF | 1-tosyl-2-(trifluoromethyl)-1H-indole | 96% | mdpi.com |
Ring Opening Reactions of Indole Derivatives
While the indole ring is generally stable, its pyrrole moiety can undergo ring-opening reactions under specific, often oxidative or reductive, conditions. These transformations are significant as they can lead to completely different molecular scaffolds.
Oxidative Cleavage: The C2-C3 double bond of the indole ring is the primary site for oxidative cleavage. This reaction can be achieved using various oxidizing agents:
Iodine-Promoted Cleavage: Molecular iodine can promote the oxidative cleavage of the C2-C3 bond in indoles, leading to the formation of amides. Mechanistic studies suggest this proceeds through the formation of superoxide (B77818) radicals from molecular oxygen. rsc.org
Oxone: Contrary to some reports, the oxidizing agent Oxone (potassium peroxymonosulfate) is capable of cleaving the C2-C3 bond of indole and its derivatives to form isatoic anhydrides. rsc.org
Copper-Catalyzed Cleavage: Copper(II) complexes, such as CuCl-pyridine, can catalyze the oxidative cleavage of 3-substituted indoles in the presence of oxygen, mimicking the action of the enzyme tryptophan-2,3-dioxygenase. oup.com This reaction typically yields 2-formamidoacetophenone derivatives. oup.com
Enzymatic Cleavage: Cytochrome P450 monooxygenases have been found to catalyze the 2,3-cleavage of the indole ring, generating two keto groups. nih.gov
Reductive Ring Opening: The indole ring can also be opened under reductive conditions. For example, reacting N-arylindoles with a reducing system like triethylsilane and potassium tert-butoxide can trigger the fragmentation of the C2–N bond of an intermediate indole radical anion, leading to a rearranged dihydroacridine product. rsc.org
Mechanistic Investigations of Indole Formation and Reactions
Understanding the precise mechanisms of indole reactions is crucial for controlling selectivity and developing new synthetic methods. Computational chemistry has become an indispensable tool in this endeavor.
Density Functional Theory (DFT) calculations are widely used to investigate the energetics and pathways of reactions involving indole derivatives. These studies provide deep insights into transition states, reaction intermediates, and the influence of substituents on reactivity.
Computational studies have been employed to:
Predict Reaction Sites: Analysis of electrostatic potential maps can predict the most likely sites for electrophilic attack on the indole ring. Studies on 5-chloro-1H-indole-3-carboxylic acid show that chlorinating agents preferentially attack the 5-position (para to the nitrogen), consistent with the observed product distribution.
Elucidate Reaction Pathways: DFT calculations have been used to map out the entire reaction mechanism for processes like the ruthenium-catalyzed diamidation of indoles and the copper-catalyzed synthesis of indoles from N-aryl enaminones. mdpi.com These studies identify key intermediates and rate-determining steps.
Rationalize Substituent Effects: The impact of halogen substituents on the electronic properties and reactivity of the indole ring is a key area of computational investigation. Studies on halogenated indoles reveal how the type and position of the halogen modulate the receptor binding affinity and reactivity of the molecule. nih.gov
Investigate Atmospheric Oxidation: The atmospheric oxidation mechanism of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has been studied computationally. These studies show that H-abstraction from the N-H group is the most favorable pathway, and they detail the subsequent reactions of the resulting C₈H₆N radicals with atmospheric oxygen. copernicus.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Electronic Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-chloro-2-fluoro-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and electronic environment of the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, ethyl 5-chloro-1H-indole-2-carboxylate, characteristic signals are observed that can be extrapolated to understand the spectrum of this compound. For the ethyl ester, the protons of the ethyl group appear as a triplet around 1.42 ppm and a quartet around 4.42 ppm. The aromatic protons of the indole (B1671886) ring appear in the range of 7.15-7.66 ppm, and the N-H proton shows a broad signal around 9.03 ppm. For this compound itself, one would expect to see distinct signals for the protons at positions 3, 4, 6, and 7, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 5-chloro-3-methyl-1H-indole, the methyl group appears at a distinct chemical shift, and the aromatic carbons of the indole ring show signals in the downfield region. In this compound, the carbon atoms directly bonded to the electronegative fluorine and chlorine atoms (C2 and C5, respectively) would exhibit characteristic chemical shifts. The other carbon atoms of the indole ring would also have unique signals, allowing for a complete assignment of the carbon skeleton.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable tool. It provides specific information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal in the ¹⁹F NMR spectrum would confirm its position at C2 and could provide insights into intermolecular interactions.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | N-H | ~8.5-9.5 | br s | - |
| ¹H | H-3 | ~6.5-7.0 | d | J(H,F) |
| ¹H | H-4 | ~7.2-7.6 | d | J(H,H) |
| ¹H | H-6 | ~7.0-7.3 | dd | J(H,H), J(H,F) |
| ¹H | H-7 | ~7.4-7.8 | d | J(H,H) |
| ¹³C | C-2 | ~150-160 | d | J(C,F) |
| ¹³C | C-3 | ~100-110 | d | J(C,F) |
| ¹³C | C-3a | ~125-135 | s | - |
| ¹³C | C-4 | ~110-120 | s | - |
| ¹³C | C-5 | ~125-135 | s | - |
| ¹³C | C-6 | ~115-125 | d | J(C,F) |
| ¹³C | C-7 | ~120-130 | s | - |
| ¹³C | C-7a | ~130-140 | s | - |
| ¹⁹F | F-2 | ~(-120)-(-140) | s | - |
Note: The data in this table is predicted based on known values for similar substituted indoles and general principles of NMR spectroscopy. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are instrumental in identifying functional groups and providing a molecular fingerprint.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:
N-H stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H group.
C-H aromatic stretch: Multiple sharp bands above 3000 cm⁻¹.
C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.
C-F stretch: A strong absorption band typically found in the 1000-1400 cm⁻¹ range.
C-Cl stretch: A band in the lower frequency region, typically 600-800 cm⁻¹.
In a related compound, N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, a characteristic C=O stretching peak is observed at 1666 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations and the carbon-halogen stretches. For substituted indoles, resonance Raman spectra can reveal changes in the electronic structure upon substitution. The narrow bandwidths in Raman spectroscopy offer excellent specificity for different solid-state forms.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | 3300-3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Strong |
| C-F Stretch | 1000-1400 | 1000-1400 | Strong (IR), Weak (Raman) |
| C-Cl Stretch | 600-800 | 600-800 | Medium |
Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and confirming its elemental composition. For this compound (C₈H₅ClFN), the expected exact mass can be calculated with high precision.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely lose a proton, a chlorine atom, or a fluorine atom, leading to characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key indicator in the mass spectrum.
For instance, the high-resolution mass spectrum of N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide shows the [M+H]⁺ ion at m/z 359.11903, confirming its molecular formula. Similarly, HRMS would be used to validate the successful synthesis of this compound.
X-ray Crystallography for Precise Molecular Geometry, Bond Lengths, and Conformation
For this compound, X-ray crystallography would confirm the planarity of the indole ring system and provide exact measurements for the C-Cl and C-F bond lengths. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group, and how these interactions influence the crystal packing. The molecular and isomeric structures of related 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been determined by X-ray single crystal diffraction analysis.
Interactive Data Table: Predicted Crystallographic Parameters for this compound
Derivatization Strategies for Analytical Enhancement
Derivatization for LC-MS Analysis and Ionization Efficiency
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a cornerstone of modern analytical chemistry due to its high sensitivity and selectivity. ddtjournal.com However, the successful analysis of certain compounds, including heterocyclic structures like this compound, can be challenging. The ionization efficiency of a molecule in ESI-MS is often low for neutral, non-polar, or moderately polar compounds, which can lead to poor sensitivity. ddtjournal.comannlabmed.org Chemical derivatization is a frequently employed strategy to overcome these limitations. ddtjournal.comlcms.cz The process involves chemically modifying the analyte to introduce a functional group that improves its analytical properties, primarily by enhancing its ionization efficiency. lcms.czmdpi.com
For a compound such as this compound, derivatization would aim to introduce a readily ionizable moiety. This is crucial because the inherent stability of the indole ring system and the lack of a strongly acidic or basic site can result in suboptimal performance in ESI-MS. ddtjournal.com By adding a "chargeable" functional group, such as a tertiary amine which is easily protonated, the molecule's ability to form ions in the ESI source is significantly increased, leading to enhanced signal intensity and lower detection limits. lcms.czmdpi.com
Furthermore, derivatization can improve chromatographic separation. ddtjournal.comannlabmed.org By altering the polarity of the analyte, its retention characteristics on a reversed-phase column can be modified, potentially resolving it from interfering matrix components. The resulting derivative may also exhibit more predictable and specific fragmentation patterns during tandem mass spectrometry (MS/MS), which is invaluable for both qualitative identification and quantitative analysis using techniques like multiple reaction monitoring (MRM). nih.gov
The selection of a derivatization reagent depends on the functional groups available on the analyte. For this compound, the secondary amine (N-H) of the indole ring is the most likely site for derivatization. Reagents that target amine groups are well-established in LC-MS applications.
The derivatization reaction would typically be performed on the sample extract before injection into the LC-MS system. The reaction conditions, such as temperature, time, and pH, must be optimized to ensure complete conversion to the derivative without degradation. mdpi.com The resulting derivatized this compound would then be amenable to highly sensitive detection, enabling its quantification at trace levels in complex matrices.
Isotopic Labeling for Mechanistic Tracing (e.g., Deuterium (B1214612), 13C, 19F)
Isotopic labeling is a powerful and indispensable tool for elucidating reaction mechanisms, tracing metabolic pathways, and understanding kinetic phenomena in chemical and biological systems. symeres.comnih.gov By replacing an atom in a molecule with one of its heavier, stable isotopes (such as replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or using the naturally abundant ¹⁹F as a probe), researchers can track the fate of the labeled molecule or specific parts of it through a complex transformation. symeres.comrsc.org This approach is highly applicable to mechanistic studies involving this compound.
Deuterium (²H) Labeling: The substitution of hydrogen with deuterium is a common strategy for investigating reaction mechanisms. acs.org A primary application is the determination of the kinetic isotope effect (KIE), which compares the rate of a reaction with a C-H bond versus an equivalent C-D bond. nih.gov Since the C-D bond is stronger than the C-H bond, a significantly slower reaction rate upon deuteration (a KIE > 1) indicates that the cleavage of that specific C-H bond is part of the rate-determining step. nih.gov For instance, in a palladium-catalyzed C-H functionalization reaction at the C2 position of an indole, replacing the C2-H with a C2-D would directly probe its involvement in the turnover-limiting step. rsc.org A KIE of 1.7 was observed in one such study, confirming that C-H bond cleavage was kinetically relevant. rsc.org Deuterium labeling, often using D₂O as the deuterium source, can also be used to trace proton transfer steps and identify intermediates in catalytic cycles. dicp.ac.cnacs.org
Carbon-13 (¹³C) Labeling: Labeling specific carbon atoms within the this compound skeleton with ¹³C allows for unambiguous tracking of the carbon framework during a reaction. This is particularly useful in studying complex rearrangements or biosynthetic pathways where the core structure is modified. symeres.com Techniques like ¹³C NMR spectroscopy and mass spectrometry can easily distinguish the labeled positions from the natural abundance ¹²C atoms. In mechanistic studies, ¹³C labeling can help to verify proposed reaction pathways, for example, by confirming which atoms are incorporated into the final product structure. symeres.com
Fluorine-19 (¹⁹F) as a Mechanistic Probe: While not an isotopic label in the traditional sense (¹⁹F is the only stable isotope of fluorine), its presence in this compound provides a unique analytical handle. ¹⁹F is a spin ½ nucleus, making it highly suitable for NMR spectroscopy. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity, allowing for precise monitoring of changes in the electronic environment around the fluorine atom. nih.gov In mechanistic studies of enzymatic or chemical reactions, fluorinated substrates like 4- or 6-fluorotryptophan have been used as probes. The electron-withdrawing nature of fluorine can alter the nucleophilicity of the indole ring, and the resulting changes in reaction rates and outcomes provide insight into the electronic demands of the transition state. rsc.orgnih.gov For example, the observation of positional isotope exchange (PIX) was enhanced with fluorinated tryptophan substrates, which served as poorer nucleophiles, increasing the lifetime of a carbocation intermediate and allowing for its detection. nih.gov This provides strong evidence for a dissociative, stepwise reaction mechanism. rsc.orgnih.gov
By employing these isotopic labeling strategies, a detailed picture of the reaction dynamics, transition states, and intermediates involved in transformations of this compound can be constructed, providing fundamental insights that are crucial for reaction optimization and catalyst design.
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Fluoro 1h Indole
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of 5-chloro-2-fluoro-1H-indole. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. For halogenated indoles and related compounds, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31++G(d,p) have been effectively utilized. nih.govresearchgate.net These calculations help in optimizing the molecular geometry and predicting various electronic properties with a high degree of accuracy. nih.govresearchgate.net The B3LYP functional is known for its efficiency and accuracy in vibrational spectra analysis. mdpi.com Such computational approaches are crucial for correlating theoretical data with experimental findings from techniques like FT-IR and NMR spectroscopy. bohrium.com
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap generally implies greater stability and lower reactivity. mdpi.comrsc.org
Table 1: Frontier Molecular Orbital (FMO) Data for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| ND1 | -6.070 | -2.232 | 3.838 |
| ND2 | -6.042 | -2.175 | 3.867 |
| ND3 | -6.060 | -2.208 | 3.852 |
| ND4 | -5.994 | -2.094 | 3.900 |
| ND5 | -6.071 | -2.267 | 3.804 |
| ND6 | -5.783 | -2.003 | 3.780 |
| ND7 | -5.811 | -1.830 | 3.981 |
| ND8 | -5.904 | -1.970 | 3.934 |
| ND9 | -5.836 | -2.133 | 3.703 |
This data is for naphthalene-1,5-diamine-based donor chromophores (ND1–ND9) and is illustrative of how FMO analysis is applied. rsc.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the charge distribution, with different colors representing varying electrostatic potentials. Typically, red areas indicate negative potential (electron-rich regions, prone to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). rsc.org For similar molecules, MEP analysis has been used to identify reactive sites, with negative potentials often localized on electronegative atoms like oxygen, nitrogen, fluorine, and chlorine. rsc.orgresearchgate.net This mapping provides a visual representation of where the molecule is most likely to interact with other chemical species. researchgate.net
Molecular Stability and Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's stability and reactivity. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net
Chemical Hardness (η) is a measure of resistance to deformation or change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S) is the reciprocal of hardness (1/η) and indicates the ease of electron transfer.
Electronegativity (χ) describes the ability of a molecule to attract electrons and is calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters are instrumental in understanding the chemical behavior of a molecule in various reactions. researchgate.net
Table 2: Global Reactivity Descriptors for Related Compounds
| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) |
| 4a | 0.089 | 11.23 | -0.125 |
| 4b | 0.076 | 13.15 | -0.119 |
| 4c | 0.058 | 17.24 | -0.068 |
| 4d | 0.093 | 10.75 | -0.121 |
| 4e | 0.091 | 10.98 | -0.125 |
| 4f | 0.093 | 10.75 | -0.122 |
| 4g | 0.114 | 8.77 | -0.119 |
| 4h | 0.092 | 10.86 | -0.125 |
| 4i | 0.090 | 11.11 | -0.123 |
| 4j | 0.093 | 10.75 | -0.124 |
This data is for 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids and illustrates the application of these descriptors. mdpi.com
Conformational Analysis and Potential Energy Surface (PES) Scans
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. Potential Energy Surface (PES) scans are performed to identify the most stable conformers (isomers that can be interconverted by rotation around single bonds) by calculating the energy of the molecule as a function of specific dihedral angles. researchgate.net For similar heterocyclic compounds, PES scans have been used to determine the lowest energy conformation, which is crucial for understanding its biological activity and interactions with other molecules. researchgate.net The planarity of the indole (B1671886) ring and the orientation of its substituents are key factors determined through these analyses.
Computational Prediction and Validation of Spectroscopic Data (NMR, IR, Raman)
Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and corroborating experimental spectroscopic data. These theoretical approaches allow for the calculation of molecular structures and vibrational frequencies, which are essential for interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.govmjcce.org.mkresearchgate.neteurjchem.com
For halogenated indoles and related structures, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), have been successfully employed to simulate vibrational spectra. mjcce.org.mkeurjchem.com The calculated frequencies and intensities for IR and Raman spectra generally show good agreement with experimental findings, aiding in the definitive assignment of vibrational modes. mjcce.org.mkresearchgate.net For instance, studies on similar halogenated phenols and uracil (B121893) derivatives demonstrate that DFT can accurately predict the shifts in vibrational frequencies caused by halogen substitution. researchgate.netresearchgate.net This includes the characteristic stretching and bending vibrations of the indole ring, as well as the C-Cl and C-F bonds.
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H, ¹³C, and ¹⁹F). eurjchem.comresearchgate.net The prediction of ¹⁹F NMR chemical shifts is particularly valuable, as fluorine is a highly sensitive NMR probe. researchgate.net Computational studies on fluorinated inhibitors interacting with proteins have shown that quantum mechanics/molecular mechanics (QM/MM) approaches can reliably predict these shifts, offering a way to deduce ligand binding modes. researchgate.net Such computational validations are crucial for confirming the structure of this compound and understanding the electronic environment of each atom.
Table 1: Representative Computational Methods for Spectroscopic Data Prediction
| Spectroscopic Data | Computational Method | Basis Set Example | Application |
|---|---|---|---|
| IR & Raman Frequencies | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Prediction and assignment of vibrational modes. mjcce.org.mkeurjchem.com |
| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) | B3LYP/6-31G(d,p) | Calculation of ¹H, ¹³C, and ¹⁹F chemical shifts. researchgate.nettandfonline.com |
| ¹⁹F NMR in Biological Systems | Quantum Mechanics/Molecular Mechanics (QM/MM) | - | Predicting binding modes of fluorinated ligands. researchgate.net |
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.com Computational chemistry provides a framework for predicting the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govmjcce.org.mk
Theoretical investigations into organic molecules, including those with structures analogous to indole, have demonstrated that the introduction of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. nih.govmetall-mater-eng.com The combination of a chloro group (electron-withdrawing through induction, donating through resonance) and a fluoro group (strongly electron-withdrawing) on the indole ring of this compound suggests a potential for interesting NLO behavior.
DFT calculations are used to compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule. tandfonline.comnih.gov A large hyperpolarizability value, often correlated with a small HOMO-LUMO energy gap, indicates a significant NLO response. nih.govnih.gov Studies on similar heterocyclic systems have shown that theoretical calculations of first hyperpolarizability can identify promising candidates for NLO applications. nih.govmjcce.org.mk For instance, research on salicylaldehyde-based compounds confirmed their NLO-active potential through the calculation of HOMO-LUMO energy gaps and β values. nih.gov
Table 2: Key Parameters in NLO Computational Studies
| Parameter | Symbol | Significance | Computational Approach |
|---|---|---|---|
| Dipole Moment | μ | Influences molecular solubility and intermolecular interactions. | DFT |
| Polarizability | α | Measure of the distortion of electron cloud by an electric field. | DFT |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. | DFT nih.govmjcce.org.mk |
| HOMO-LUMO Energy Gap | ΔE | Smaller gap often correlates with higher NLO activity. | DFT nih.govnih.gov |
Comparative Computational Studies of Halogen Substituent Effects on Indole Core
Computational studies allow for systematic investigations into how different halogen substituents (F, Cl, Br, I) at various positions on the indole ring affect its structure, reactivity, and intermolecular interactions. semanticscholar.org The presence of both chlorine at the 5-position and fluorine at the 2-position in this compound provides a unique case for such comparative analysis.
DFT calculations can elucidate the impact of halogen substitution on:
Electron Density Distribution: Halogens modify the electrostatic potential of the indole ring. Fluorine, being highly electronegative, acts as a strong electron-withdrawing group, while chlorine has a more complex inductive and resonance effect. tamuc.eduacs.org These changes influence the molecule's reactivity and ability to form non-covalent interactions. semanticscholar.org
Intermolecular Interactions: Halogen substitution impacts π-π stacking interactions and the potential for halogen bonding. semanticscholar.orgacs.org Computational studies on halogenated 3-methylindoles, for example, have used DFT to investigate how halogenation influences stacking stability, which is crucial for understanding protein folding and ligand design. semanticscholar.org
Biological Activity: Structure-activity relationship (SAR) studies often find that the type and position of halogen substituents are critical. For instance, in a series of indole-2-carboxamides, a 5-chloro substituent was found to be more favorable for CB1 receptor modulation than a 5-fluoro substituent. acs.orgnih.gov Conversely, in other contexts, fluorine substitution is preferred for enhancing metabolic stability or binding affinity. acs.orgrsc.org
These comparative studies are essential for rational drug design, allowing for the fine-tuning of a molecule's properties by selecting the appropriate halogen substituent. tamuc.edu
In Silico Modeling for Binding Interactions and Structure-Activity Relationships
In silico techniques like molecular docking and molecular dynamics (MD) simulations are indispensable tools in medicinal chemistry for predicting how a ligand such as this compound might interact with a biological target. researchgate.netnih.govbjbs.com.br These methods provide insights into binding modes, binding affinities, and the key intermolecular interactions that stabilize the ligand-receptor complex.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. bjbs.com.brresearchgate.net For indole derivatives, docking studies have been used to identify crucial interactions, such as hydrogen bonds involving the indole N-H group and hydrophobic interactions with protein residues. researchgate.netresearchgate.net For example, in silico screening of 2-indolinone derivatives helped identify potential inhibitors of the IL-1 receptor by evaluating their binding energies and interactions. researchgate.net
Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of a series of related compounds, researchers can develop SAR models. nih.gov These models explain how structural modifications, such as the introduction of chloro and fluoro groups, affect biological activity. Studies on substituted 1H-indole-2-carboxamides as CB1 receptor modulators showed that a chloro or fluoro group at the C5 position enhanced potency. nih.gov Similarly, research on N-benzyl indole-derived hydrazones indicated that chloro substitution was more favorable than fluoro substitution for anti-breast cancer activity. rsc.org
These in silico models help guide the synthesis of new derivatives with improved potency and selectivity, accelerating the drug discovery process. nih.govresearchgate.net
Research Applications and Utility in Advanced Chemical Synthesis
5-Chloro-2-fluoro-1H-Indole as a Building Block in Complex Organic Synthesis
The strategic placement of halogen substituents on the indole (B1671886) core makes this compound a valuable and versatile building block in the intricate field of organic synthesis. The presence of both chloro and fluoro groups enhances the molecule's electronic properties and stability, while also providing reactive sites for various chemical transformations. Organic chemists utilize this compound as a starting material to construct more elaborate molecular architectures through reactions such as substitution, oxidation, reduction, and coupling reactions. Its utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and materials for applications in organic electronics. ossila.com
Scaffold for Heterocyclic Synthesis
The indole nucleus is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds. rsc.org this compound serves as a foundational scaffold for the construction of a diverse range of heterocyclic systems. The inherent reactivity of the indole ring, coupled with the modifying effects of the halogen substituents, allows for its elaboration into more complex fused and substituted heterocyclic structures. openmedicinalchemistryjournal.com This adaptability makes it a key component in the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. openmedicinalchemistryjournal.comcymitquimica.com
Precursor for Bioactive Molecules
The this compound framework is a recognized precursor in the synthesis of numerous bioactive molecules. acs.orgnih.gov Its structural attributes are frequently incorporated into the design of compounds targeting a wide spectrum of biological targets. The indole scaffold itself is a well-established pharmacophore, and the addition of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. rsc.orgsolubilityofthings.com Researchers leverage this precursor to develop novel therapeutic candidates for a variety of diseases by modifying its structure to optimize interactions with specific biological receptors and enzymes. solubilityofthings.com
Functionalized Scaffold in Drug Discovery and Development
The unique substitution pattern of this compound makes it a highly sought-after functionalized scaffold in the arena of drug discovery and development. acs.org The presence of both a chloro and a fluoro group on the indole ring allows for fine-tuning of the electronic and lipophilic properties of derivative compounds, which is a critical aspect of optimizing drug candidates. This scaffold has been instrumental in the development of molecules targeting a range of therapeutic areas.
Incorporation into HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Candidates
A significant application of the this compound scaffold is in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgacs.org The 2-carboxy-5-chloro-4-fluoroindole moiety, a derivative of this compound, is a key feature in several NNRTI candidates, including indolyl aryl sulfones and phosphoindoles. acs.orgresearchgate.net These compounds have demonstrated potent inhibitory activity against wild-type HIV-1 and various drug-resistant mutant strains. researchgate.netnih.gov For instance, indolyl aryl sulfones with a 5-chloro-4-fluoro substitution pattern have shown exceptional potency against a range of HIV-1 strains and reverse transcriptase mutations. researchgate.net The synthesis of key intermediates like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been a critical step in advancing the research on these promising anti-HIV agents. acs.orgacs.org
Application in Cannabinoid Receptor (CB1) Allosteric Modulator Design
The this compound scaffold has also been utilized in the design of allosteric modulators of the cannabinoid receptor 1 (CB1). unc.edu Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional agonists or antagonists. In the context of indole-2-carboxamides, which are a class of CB1 allosteric modulators, an electron-withdrawing group at the C5 position of the indole ring, such as a chloro group, is considered beneficial for activity. nih.govnih.gov While a fluoro substituent has been found to be more suboptimal than a chloro group in some cases, the combination of halogens can be explored to fine-tune the allosteric parameters. nih.gov The development of potent and selective CB1 allosteric modulators is an active area of research for treating various neurological and psychiatric disorders.
Development of Antiviral Agents
Beyond its application in HIV research, the broader indole scaffold is a well-established pharmacophore in the development of antiviral agents against a variety of viruses. nih.govjst.go.jp The versatility of the indole ring allows for the synthesis of derivatives with a wide range of antiviral activities. nih.gov For instance, modifications to the indole core have led to the discovery of compounds with activity against viruses like Hepatitis C (HCV). nih.gov While specific research focusing solely on this compound in a broader antiviral context is less documented, the established antiviral potential of halogenated indoles suggests that this scaffold holds promise for the development of novel antiviral therapeutics. nih.govnih.gov
Role in Medicinal Chemistry and Materials Science
The indole nucleus is a prominent feature in a vast number of biologically active compounds. The introduction of halogen atoms, such as chlorine and fluorine, at specific positions on the indole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule.
In the field of medicinal chemistry , the this compound moiety serves as a critical building block for the synthesis of compounds with a wide range of therapeutic applications. Halogenated indoles, in general, are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Furthermore, these substituents can influence the compound's binding affinity to specific molecular targets like enzymes and receptors. For instance, derivatives of halogenated indoles have been investigated as dopaminergic and serotonin (B10506) (5-HT) antagonists, which are crucial for treating psychiatric conditions and cardiovascular diseases. Research on related substituted indole-2-carboxamides has shown that a chloro or fluoro group at the C5 position can enhance the modulatory potency at the CB1 receptor. nih.gov
In materials science , fluorinated heterocyclic compounds are of interest for the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The electronic properties imparted by the halogen substituents can be fine-tuned for specific applications. For example, polyindoles, which are conducting polymers, have been synthesized and applied in battery technology. ossila.com The incorporation of fluorine can enhance the stability and performance of these materials. While specific research on this compound in materials science is not widely documented, its structural features suggest potential as a monomer for the synthesis of novel conductive polymers or as a component in the design of new organic electronic materials.
Development of Novel Indole Derivatives with Specific Functional Groups
The this compound core is a versatile platform for the synthesis of a variety of novel indole derivatives with specific functional groups. The reactivity of the indole ring allows for modifications at several positions, leading to a diverse library of compounds for biological screening and materials development.
The synthesis of novel derivatives often involves reactions at the N-H position of the indole ring, as well as at other positions through electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, novel N–H and N-substituted indole-2- and 3-carboxamide derivatives have been synthesized and investigated for their antioxidant properties. rsc.org
One common approach is the synthesis of carbohydrazide (B1668358) derivatives. For instance, novel 5-fluoro/chloro/bromo-N`-(4-aryl-1, 3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives have been prepared and screened for their antifungal and antibacterial activities. ossila.com This indicates that the this compound scaffold could similarly be used to generate new antimicrobial agents.
Furthermore, the synthesis of indole-2-amide derivatives has been explored to develop dual inhibitors of cyclooxygenase-2/5-lipoxygenase (COX-2/5-LOX), which are important targets for anti-inflammatory and anti-proliferative agents. The synthesis of such derivatives often starts from a substituted indole-2-carboxylic acid, which can be prepared from the corresponding indole.
Structure-Activity Relationship (SAR) Studies of Substituted Indoles
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For substituted indoles, SAR studies have provided crucial insights for the design of more potent and selective therapeutic agents.
While specific SAR studies on a broad series of derivatives of this compound are not extensively published, the principles can be extrapolated from research on related compounds. For example, in a series of substituted 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, it was found that a chloro or fluoro group at the C5 position was a key determinant of activity. rsc.org Specifically, while both 5-chloro and 5-fluoro substituents were tolerated, their impact on potency varied depending on other substitutions on the indole ring. rsc.org
In studies of antiproliferative agents, it has been observed that the introduction of electron-withdrawing groups at the 5-position of the indole ring can increase potency against cancer cell lines. This highlights the importance of the chloro substituent in this compound for potential anticancer applications.
The development of dual inhibitors of IDO1/TDO, enzymes involved in cancer immune evasion, has also benefited from SAR studies of indole derivatives. Research has shown that substitutions at various positions of the indole skeleton are critical for inhibitory activity. These findings underscore the value of the this compound scaffold as a starting point for the design of new enzyme inhibitors.
Q & A
Q. What are the common synthetic routes for 5-chloro-2-fluoro-1H-indole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, fluoro-substituted indoles can be prepared via palladium-catalyzed C–H activation or nucleophilic aromatic substitution. Key steps include:
- Halogenation : Selective introduction of chlorine at the 5-position using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 0–25°C) .
- Fluorination : Fluorine incorporation at the 2-position via deprotonation followed by electrophilic fluorination with Selectfluor® .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust catalyst loading (e.g., Pd(PPh₃)₄) or solvent polarity (e.g., DMF vs. THF) to improve yields. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is standard .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions. For example, fluorine’s deshielding effect shifts aromatic protons downfield (δ 7.2–7.8 ppm). ¹⁹F NMR confirms fluorine incorporation (δ -110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 184.03).
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, with ORTEP-3 generating publication-quality diagrams .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- 2D NMR : NOESY or ROESY correlations identify spatial proximities missed in static X-ray structures .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate electronic environments .
- Temperature-Dependent Crystallography : Collect data at multiple temperatures to capture conformational flexibility .
Q. How can hydrogen-bonding patterns in this compound crystals guide supramolecular assembly design?
- Methodological Answer : Use graph-set analysis (e.g., Etter’s rules) to classify motifs like D (donor) and A (acceptor) interactions:
- N–H∙∙∙O/F : Indole NH often forms chains (C(4) motifs) with carbonyl or fluorine acceptors.
- π–π Stacking : Fluorine’s electron-withdrawing effect enhances aromatic interactions; measure centroid distances (< 4.0 Å) using Mercury software .
- Co-crystallization : Introduce complementary partners (e.g., carboxylic acids) to stabilize specific motifs .
Q. What experimental strategies improve the solubility of this compound for biological assays?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., –OH, –COOH) at non-critical positions via Suzuki coupling .
- Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts.
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound integrity while enhancing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
